molecular formula C28H38N6O7 B12763265 Pemrametostat succinate CAS No. 1848944-46-6

Pemrametostat succinate

Cat. No.: B12763265
CAS No.: 1848944-46-6
M. Wt: 570.6 g/mol
InChI Key: GXLSVNOMQNNGQM-BOXHHOBZSA-N
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Description

Pemrametostat succinate is an orally active, potent, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has shown significant potential in inhibiting tumor growth both in vitro and in vivo in animal models . PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction. Overexpression of PRMT5 has been linked to several aggressive cancer types, making it a valuable target for cancer therapy .

Preparation Methods

The synthetic routes and reaction conditions for Pemrametostat succinate involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds that are subsequently converted into the final product. The industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Pemrametostat succinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pemrametostat succinate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pemrametostat succinate is unique in its high specificity and potency as a PRMT5 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specificity.

Properties

CAS No.

1848944-46-6

Molecular Formula

C28H38N6O7

Molecular Weight

570.6 g/mol

IUPAC Name

6-[(1-acetylpiperidin-4-yl)amino]-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide;butanedioic acid

InChI

InChI=1S/C24H32N6O3.C4H6O4/c1-17(31)30-10-7-20(8-11-30)28-23-12-22(26-16-27-23)24(33)25-13-21(32)15-29-9-6-18-4-2-3-5-19(18)14-29;5-3(6)1-2-4(7)8/h2-5,12,16,20-21,32H,6-11,13-15H2,1H3,(H,25,33)(H,26,27,28);1-2H2,(H,5,6)(H,7,8)/t21-;/m0./s1

InChI Key

GXLSVNOMQNNGQM-BOXHHOBZSA-N

Isomeric SMILES

CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.C(CC(=O)O)C(=O)O

Origin of Product

United States

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